molecular formula C7H6BrCl2N3 B13682594 1-(4-Bromo-2,3-dichlorophenyl)guanidine

1-(4-Bromo-2,3-dichlorophenyl)guanidine

Cat. No.: B13682594
M. Wt: 282.95 g/mol
InChI Key: XRWGRZRXIQQWJS-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,3-dichlorophenyl)guanidine is an organic compound with the molecular formula C7H6BrCl2N3 It is a derivative of guanidine, featuring a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,3-dichlorophenyl)guanidine typically involves the guanylation of an appropriate amine with a guanylating agent. One common method is the reaction of 4-bromo-2,3-dichloroaniline with cyanamide in the presence of a catalyst such as scandium(III) triflate. The reaction is carried out in water under mild conditions, yielding the desired guanidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,3-dichlorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2,3-dichlorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,3-dichlorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The presence of bromine and chlorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-2,3-dichlorophenyl)guanidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C7H6BrCl2N3

Molecular Weight

282.95 g/mol

IUPAC Name

2-(4-bromo-2,3-dichlorophenyl)guanidine

InChI

InChI=1S/C7H6BrCl2N3/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H,(H4,11,12,13)

InChI Key

XRWGRZRXIQQWJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N=C(N)N)Cl)Cl)Br

Origin of Product

United States

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